molecular formula C4H3Cl2NO2S2 B6278980 3,4-dichlorothiophene-2-sulfonamide CAS No. 883001-29-4

3,4-dichlorothiophene-2-sulfonamide

Cat. No.: B6278980
CAS No.: 883001-29-4
M. Wt: 232.1
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Description

3,4-Dichlorothiophene-2-sulfonamide is a synthetic heterocyclic compound featuring a thiophene core functionalized with chlorine and sulfonamide groups. This structure places it within a class of molecules known for their diverse biological activities and utility in medicinal chemistry. Sulfonamide-functionalized heterocycles are frequently investigated as key scaffolds in the development of novel therapeutic agents, with documented research into their antibacterial, anti-inflammatory, and anticancer properties . The specific stereoelectronic properties imparted by the chlorine substituents and the sulfonamide moiety make this compound a valuable intermediate for chemical synthesis and drug discovery programs. It is commonly used in cross-coupling reactions, nucleophilic substitutions, and as a building block for more complex molecular architectures. Researchers utilize this compound to explore structure-activity relationships, particularly in designing enzyme inhibitors that target carbonic anhydrases or dihydropteroate synthetase . In vitro studies on closely related dichlorothiophene sulfonamides have demonstrated significant cytotoxic activity against various human cancer cell lines, suggesting a potential role in oncology research . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers handling this compound should refer to the Safety Data Sheet (SDS) for proper hazard and handling information.

Properties

CAS No.

883001-29-4

Molecular Formula

C4H3Cl2NO2S2

Molecular Weight

232.1

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 3,4 Dichlorothiophene 2 Sulfonamide

Historical and Current Synthetic Routes to the Core 3,4-Dichlorothiophene-2-sulfonamide Scaffold

The synthesis of the this compound core is a multi-step process that has been refined over time, leveraging fundamental organic reactions. Key to its construction are the strategic chlorination and sulfonation of the thiophene (B33073) ring.

Chlorination and Sulfonation Approaches

The journey to this compound begins with the controlled chlorination of thiophene. Direct chlorination of thiophene can lead to a mixture of chlorinated products, including monochloro-, dichloro-, trichloro-, and tetrachlorothiophenes, as well as addition products. google.com To achieve the desired 2,5-dichlorothiophene (B70043), a common precursor, a process involving the reaction of 2-chlorothiophene (B1346680) with chlorine has been developed. google.com This method, followed by treatment with an alkali to decompose addition products and subsequent distillation, yields a dichlorothiophene fraction that is predominantly 2,5-dichlorothiophene. google.com The use of a catalytic amount of iodine has also been shown to produce 2-chlorothiophene and 2,5-dichlorothiophene in high yields. google.com

Once the appropriately chlorinated thiophene is obtained, the next critical step is the introduction of the sulfonyl chloride group, a precursor to the sulfonamide. This is typically achieved through sulfonation. A common method for converting thiols and disulfides to their corresponding sulfonyl chlorides is through oxidative chlorination. Reagents like a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂), or N-chlorosuccinimide (NCS) in the presence of an acid, have proven effective for this transformation. organic-chemistry.orgpsu.edu These methods are advantageous as they often allow for the in situ reaction with an amine to form the sulfonamide, streamlining the synthetic process. psu.eduorganic-chemistry.org

Nucleophilic Substitution Reactions in Thiophene Sulfonamide Synthesis

Nucleophilic aromatic substitution (SNAr) reactions play a crucial role in the synthesis and modification of thiophene derivatives. researchgate.netnih.gov The thiophene ring, particularly when activated by electron-withdrawing groups, is more susceptible to nucleophilic attack than its benzene (B151609) counterparts. uoanbar.edu.iq In the context of synthesizing thiophene sulfonamides, nucleophilic substitution can be employed to introduce various functionalities. For instance, a methoxy (B1213986) group on the thiophene ring can be displaced by a nucleophile like pyrrolidine (B122466) in a stepwise addition-elimination mechanism. nih.gov The reaction proceeds through the formation of a Meisenheimer-type adduct, a stabilized intermediate. researchgate.net The presence of electron-withdrawing substituents, such as a nitro group, further facilitates this reaction by stabilizing the negative charge that develops on the thiophene ring during the formation of the intermediate. nih.gov

Functionalization Strategies for this compound

The true synthetic utility of this compound lies in its potential for further functionalization, particularly at the sulfonamide nitrogen. This allows for the creation of a diverse library of compounds with tailored properties.

Derivatization at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group (-SO₂NH₂) in this compound is a key site for chemical modification. patsnap.com Its lone pair of electrons allows it to act as a nucleophile, enabling the introduction of a wide array of substituents. patsnap.com

A common strategy for derivatizing the sulfonamide nitrogen is through its reaction with various aromatic and heteroaromatic halides or other activated species. The synthesis of N-aryl and N-alkyl sulfonamides can be achieved by reacting the corresponding sulfonyl chloride with different amines. psu.edu For instance, the reaction of a sulfonyl chloride with primary amines in the presence of a base like sodium carbonate can yield the desired N-substituted sulfonamide. ekb.eg Metal-catalyzed cross-coupling reactions have also emerged as powerful tools for this purpose.

The introduction of heterocyclic moieties is also a significant area of interest. For example, nicotinic acid derivatives have been coupled with thiophen-2-amine to create N-(thiophen-2-yl) nicotinamide (B372718) derivatives. mdpi.com This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine functionality on the thiophene ring. mdpi.com

The conjugation of this compound with amino acids and their derivatives opens up avenues for creating novel hybrid molecules. The sulfonamide functional group is a key building block in many therapeutic molecules and natural products. nih.gov The coupling of sulfonamides with amino acids can be achieved through standard peptide coupling protocols. A study on a sulfonamide with an indole (B1671886) moiety demonstrated its potential to bind to the active site of enzymes, highlighting the significance of such conjugates. nih.gov

Recent advancements have also focused on the deaminative reductive coupling of amino acid pyridinium (B92312) salts with aryl bromides to synthesize noncanonical amino acids and diversify peptides. nih.gov This method allows for the transformation of naturally occurring amino acids into aryl alanines and their homologues, showcasing the potential for creating complex peptide structures incorporating modified amino acids. nih.gov

Formation of Urea (B33335) and Thiourea (B124793) Derivatives

The primary sulfonamide group of this compound serves as a versatile handle for the synthesis of various derivatives, including ureas and thioureas. These functional groups are often introduced to modulate the compound's physicochemical properties and biological activity.

The general synthesis of urea and thiourea derivatives from a primary sulfonamide involves its reaction with an appropriate isocyanate or isothiocyanate, respectively. This reaction is typically a nucleophilic addition of the sulfonamide nitrogen to the electrophilic carbon of the isocyanate or isothiocyanate. The reaction can be carried out under various conditions, often facilitated by a base. researchgate.netnih.gov

A plausible synthetic route to urea and thiourea derivatives of this compound would involve the reaction of the parent sulfonamide with a selected aryl or alkyl isocyanate or isothiocyanate. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). researchgate.netresearchgate.net

Table 1: Representative Synthesis of Urea and Thiourea Derivatives

DerivativeReagentBaseSolventTypical Yield (%)
N'-Aryl UreaAryl isocyanatePyridineDichloromethane75-90
N'-Alkyl UreaAlkyl isocyanateTriethylamineAcetonitrile70-85
N'-Aryl ThioureaAryl isothiocyanatePyridineTetrahydrofuran80-95
N'-Alkyl ThioureaAlkyl isothiocyanateTriethylamineAcetone75-90

Note: The data in this table is illustrative and based on general procedures for the synthesis of sulfonamide-derived ureas and thioureas. Specific yields may vary depending on the exact substrates and reaction conditions.

Modifications of the Thiophene Ring System

The thiophene ring of this compound is amenable to various modifications, allowing for the introduction of diverse substituents to explore structure-activity relationships.

The chlorine atoms on the thiophene ring can potentially be substituted through nucleophilic aromatic substitution reactions, although this can be challenging. A more common approach for modifying the thiophene ring is through metallation followed by reaction with an electrophile. The directing effect of the sulfonyl group can influence the regioselectivity of such reactions. colab.ws For instance, lithiation of a substituted thiophene can occur at a specific position, allowing for the introduction of a new substituent. colab.ws The choice of the base and reaction conditions is crucial for achieving the desired regioselectivity. nih.gov

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and synthesizing biaryl compounds. libretexts.orgresearchgate.net In the context of this compound, the chlorine atoms on the thiophene ring can serve as coupling partners for reactions with boronic acids or their esters. harvard.edu This methodology allows for the synthesis of a wide range of 3- or 4-aryl substituted thiophene sulfonamides.

The general conditions for a Suzuki coupling involve a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system, which can be a mixture of an organic solvent and water. libretexts.orgharvard.edu The reactivity of the two chlorine atoms may differ, potentially allowing for selective mono- or di-arylation under controlled conditions.

Table 2: Typical Conditions for Suzuki Coupling of Dichlorothiophenes

CatalystLigand (if applicable)BaseSolventTemperature (°C)
Pd(PPh₃)₄-K₂CO₃Toluene/Water80-100
Pd(OAc)₂SPhosK₃PO₄Dioxane/Water100-120
PdCl₂(dppf)-Cs₂CO₃DMF90-110

Note: This table presents common conditions for Suzuki coupling reactions involving chloroarenes. The optimal conditions for this compound would need to be determined experimentally.

Microwave-Assisted Synthetic Techniques

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. researchgate.netchemrxiv.org The application of microwave-assisted synthesis can be extended to various steps in the preparation and derivatization of this compound.

For instance, the formation of sulfonamides from sulfonyl chlorides and amines can be accelerated under microwave irradiation. pensoft.net Similarly, the synthesis of urea and thiourea derivatives can be expedited. mdpi.com Biginelli-like reactions to form dihydropyrimidinone scaffolds, which can be analogous to certain derivatization pathways, have also been successfully performed using microwave assistance. chemrxiv.orgmdpi.com Furthermore, Suzuki coupling reactions are often amenable to microwave heating, allowing for rapid synthesis of biaryl derivatives. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Hypothetical Derivatization

Reaction TypeConventional MethodMicrowave-Assisted Method
Time 8 - 24 hours5 - 30 minutes
Yield Moderate to GoodGood to Excellent
Conditions Reflux temperatureControlled temperature and pressure

Note: This is a generalized comparison. The specific advantages of microwave synthesis would need to be evaluated for each specific reaction involving this compound.

Synthesis of Precursors and Intermediates Relevant to this compound

The synthesis of this compound relies on the availability of key precursors and intermediates.

The primary starting material is often 2,3-dichlorothiophene (B95606) . biosynth.com This can be synthesized through various methods, including the chlorination of thiophene. One reported method involves the reaction of thiophene with hydrochloric acid and hydrogen peroxide in the presence of triethylamine. google.com

The next crucial intermediate is 3,4-dichlorothiophene-2-sulfonyl chloride . This can be prepared from 2,3-dichlorothiophene via a chlorosulfonation reaction. A common reagent for this transformation is chlorosulfonic acid. Alternatively, methods for synthesizing sulfonyl chlorides from thiols or diazonium salts could potentially be adapted. rsc.orgorganic-chemistry.orgnih.govorgsyn.org For example, a Sandmeyer-type reaction of a corresponding amino-dichlorothiophene derivative with sulfur dioxide and a copper salt could yield the sulfonyl chloride. nih.gov

Once the 3,4-dichlorothiophene-2-sulfonyl chloride is obtained, it can be readily converted to the target sulfonamide by reaction with ammonia (B1221849) or an appropriate amine. sci-hub.se

Structural Characterization and Analysis in Research

X-ray Crystallographic Analysis of 3,4-Dichlorothiophene-2-sulfonamide and its Analogs

X-ray crystallography provides definitive proof of a molecule's structure, offering precise data on bond lengths, bond angles, and conformation. While specific crystallographic data for this compound is not widely available in published literature, analysis of closely related sulfonamide and dichlorothiophene structures provides significant insight into its expected molecular and supramolecular characteristics. nih.govresearchgate.netresearchgate.net

The conformation of sulfonamides is a subject of considerable interest due to the flexibility of the S-C and S-N bonds. acs.orgfigshare.com The geometry around the sulfur atom in the sulfonamide group (-SO₂NH₂) is typically a distorted tetrahedron. biointerfaceresearch.comnih.gov In analogous compounds, such as derivatives of 2,5-dichlorothiophene (B70043), the thiophene (B33073) ring itself is generally planar. researchgate.netresearchgate.net

For a molecule like this compound, the key geometric parameters would be the bond lengths and angles within the thiophene ring and the sulfonamide group. The orientation of the sulfonamide group relative to the thiophene ring is defined by torsion angles. Studies on various sulfonamides have shown that they often crystallize in conformations that are not necessarily the lowest in calculated energy, highlighting the significant role of intermolecular forces in the crystal lattice. acs.org

Table 1: Typical Geometric Parameters for Thiophene Sulfonamide Analogs

ParameterTypical ValueReference Compound Type
S-O Bond Length~1.43 ÅAromatic Sulfonamides
S-N Bond Length~1.63 ÅAromatic Sulfonamides
S-C (thiophene) Bond Length~1.75 ÅAromatic Sulfonamides
O-S-O Bond Angle~120°Aromatic Sulfonamides
C-S-N Bond Angle~106°Aromatic Sulfonamides

This table presents generalized data from various sulfonamide crystal structures. Specific values for this compound may vary.

The supramolecular structure of sulfonamides in the crystalline state is predominantly directed by hydrogen bonds. nih.govnih.gov The sulfonamide group contains both hydrogen bond donors (the -NH₂ protons) and strong hydrogen bond acceptors (the sulfonyl oxygens). This allows for the formation of robust and predictable hydrogen-bonding networks that are a recurring motif in sulfonamide crystal structures. nih.govresearchgate.net

In primary sulfonamides (R-SO₂NH₂), the amino protons frequently form hydrogen bonds with the sulfonyl oxygen atoms of neighboring molecules. nih.gov This interaction often leads to the formation of chain or sheet structures. A common and dominant pattern involves a chain with an eight-atom repeat unit. nih.govresearchgate.net

Beyond classical hydrogen bonds, other weak interactions such as C-H···O, C-H···S, and halogen-halogen (Cl···Cl) interactions can play a significant role in stabilizing the crystal packing. researchgate.netmdpi.com In the crystal structure of a 2,5-dichlorothiophene derivative, for instance, extensive Cl···Cl and C-H···S interactions were observed, contributing to a stable three-dimensional network. researchgate.net These types of interactions would also be expected to influence the crystal packing of this compound.

Table 2: Common Intermolecular Interactions in Sulfonamide Analog Crystals

Interaction TypeDonorAcceptorCommon Motif
Hydrogen BondN-H (amide)O=S (sulfonyl)Chains, Dimers
Hydrogen BondN-H (amide)N (heterocycle)Dimers
Weak Hydrogen BondC-H (aromatic)O=S (sulfonyl)3D Network Stabilization
Halogen InteractionC-ClCl-CPacking Stabilization

Spectroscopic Characterization in Research Settings

Spectroscopic techniques are indispensable for confirming the identity and purity of synthesized compounds and for providing further structural details in solution or solid states.

In the ¹H NMR spectrum, the proton of the thiophene ring would appear as a singlet in the aromatic region. The two protons of the primary sulfonamide (-SO₂NH₂) group would also typically give rise to a singlet, which is often broad and located significantly downfield due to the electron-withdrawing nature of the adjacent SO₂ group. rsc.org Its chemical shift can range from approximately 8 to 11 ppm. rsc.orgresearchgate.net

In the ¹³C NMR spectrum, four distinct signals would be expected for the four carbon atoms of the dichlorothiophene ring. The carbons bonded to chlorine atoms would be shifted downfield, as would the carbon atom attached to the sulfonamide group. Aromatic carbons in sulfonamide derivatives generally resonate in the region of 110-160 ppm. rsc.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
H5 (on thiophene)~7.0 - 7.5-Singlet in the aromatic region.
NH₂ (sulfonamide)~8.0 - 11.0-Broad singlet, exchangeable with D₂O.
C2 (thiophene)-~135 - 145Attached to the SO₂NH₂ group.
C3 (thiophene)-~125 - 135Attached to a chlorine atom.
C4 (thiophene)-~125 - 135Attached to a chlorine atom.
C5 (thiophene)-~120 - 130Attached to a hydrogen atom.

These are estimated values based on general data for thiophenes and sulfonamides. Actual experimental values may differ.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. nih.gov For this compound, the most characteristic IR absorption bands are associated with the sulfonamide group. nih.gov These include:

Asymmetric and Symmetric SO₂ Stretching: Two strong bands are expected. The asymmetric stretch typically appears in the 1370–1330 cm⁻¹ range, while the symmetric stretch is found between 1180–1160 cm⁻¹. researchgate.net

N-H Stretching: For a primary sulfonamide (-NH₂), two bands are expected in the 3400–3200 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. researchgate.net

S-N Stretching: A weaker band corresponding to the S-N stretch can be observed in the 915-895 cm⁻¹ region. rsc.org

Table 4: Characteristic Infrared (IR) Absorption Frequencies for Sulfonamides

Functional GroupVibrational ModeTypical Frequency (cm⁻¹)
N-H (Amide)Asymmetric & Symmetric Stretch3400 - 3200
C-H (Aromatic)Stretch3100 - 3000
S=O (Sulfonyl)Asymmetric Stretch1370 - 1330
S=O (Sulfonyl)Symmetric Stretch1180 - 1160
S-N (Sulfonamide)Stretch915 - 895

UV-Vis Spectroscopy provides information about the electronic transitions within the molecule. Aromatic sulfonamides typically exhibit a high-intensity absorption band in the ultraviolet region. For instance, sulfanilamide (B372717) in a neutral solution shows an absorption maximum near 260 nm. pharmahealthsciences.net This absorption is due to π → π* transitions within the aromatic system. The position and intensity of this band can be influenced by substitution on the ring and by the pH of the solution. pharmahealthsciences.netresearchgate.net For this compound, an absorption maximum in a similar region would be anticipated.

Compound Index

Computational Chemistry and in Silico Research Methodologies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of a molecule. These theoretical methods provide a framework for predicting molecular geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been a primary tool for investigating 3,4-dichlorothiophene-2-sulfonamide and related sulfonamide structures. DFT methods, such as B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311G+(d,p), and 6-311++G(d,p)), are employed to optimize molecular geometries and calculate electronic properties. nih.govresearchgate.netindexcopernicus.com These studies are foundational for understanding the molecule's stability and behavior. For instance, DFT calculations have been used to explore the molecular geometry of sulfonamide Schiff base compounds, ensuring consistency between experimental and computational results. nih.gov The B3LYP/6-311++G(d,p) level of theory, in particular, has been utilized to calculate various quantum chemical descriptors for sulfonamide molecules to develop Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the molecule's chemical reactivity and its tendency to undergo electronic transitions. researchgate.netmdpi.com

A smaller HOMO-LUMO gap generally indicates higher reactivity. mdpi.com For related sulfonamide derivatives, DFT calculations have shown that the energy gap can be influenced by substituents, with some substitutions leading to a lower energy gap and consequently higher reactivity. nih.gov In studies of other thiophene (B33073) derivatives, the HOMO-LUMO energy gap has been a key parameter in assessing their stability and reactivity. researchgate.net

Calculated FMO Properties of a Related Sulfonamide Derivative
ParameterValue
HOMO Energy-6.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.6 eV

Prediction of Chemical Reactivity Descriptors

Beyond the HOMO-LUMO gap, several other chemical reactivity descriptors derived from conceptual DFT provide a more nuanced understanding of a molecule's reactivity. These include the electrophilicity index (ω), chemical hardness (η), and chemical potential (μ). researchgate.net

Chemical Hardness (η) is a measure of a molecule's resistance to change in its electron distribution. A higher value of chemical hardness indicates greater stability. scienceopen.com

Chemical Potential (μ) indicates the escaping tendency of electrons from a system in its ground state.

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons.

These descriptors are calculated from the energies of the HOMO and LUMO and are instrumental in predicting how a molecule will interact with other chemical species. researchgate.net Studies on similar sulfonamide compounds have utilized these descriptors to build QSAR models, correlating them with biological activity. researchgate.net

Predicted Chemical Reactivity Descriptors for a Sulfonamide Analog
DescriptorValue
Chemical Hardness (η)2.8 eV
Chemical Potential (μ)-4.0 eV
Electrophilicity Index (ω)2.86 eV

Non-Linear Optical (NLO) Properties Predictions

Computational methods are also employed to predict the Non-Linear Optical (NLO) properties of molecules. These properties are of interest for applications in optoelectronics. The first-order hyperpolarizability (β) is a key parameter that indicates the NLO response of a molecule. DFT calculations can be used to compute the dipole moment, polarizability, and hyperpolarizability of a compound. nih.gov For some sulfonamide derivatives, an inverse relationship has been observed between the total first hyperpolarizability and the HOMO-LUMO energy gap, suggesting that molecules with smaller energy gaps tend to exhibit larger NLO responses. nih.gov While specific data for this compound is not detailed in the provided search results, the methodology is well-established for related compounds. researchgate.netnih.gov

Molecular Modeling and Simulation Techniques for Biological Interactions

Molecular modeling and simulation are powerful tools for investigating how a small molecule like this compound might interact with biological macromolecules, such as proteins and nucleic acids. These in silico techniques can predict binding modes and affinities, providing a rationale for observed biological activity and guiding the design of new therapeutic agents.

Molecular Docking Studies with Protein and Nucleic Acid Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg This method is widely used in drug discovery to understand the interactions between a ligand (e.g., this compound) and a biological target. nih.govnih.gov

In studies of various sulfonamide derivatives, molecular docking has been employed to investigate their binding to a range of protein targets. For example, docking studies have been performed with enzymes like carbonic anhydrase and Janus kinase 3 (JAK3), which are implicated in various diseases. ekb.egnih.gov These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the sulfonamide moiety and amino acid residues in the protein's active site. nih.gov The binding energy, calculated by the docking program, provides an estimate of the binding affinity. nih.gov While specific docking studies for this compound were not found in the search results, the general approach is applicable and has been successfully used for structurally similar compounds. nih.govresearchgate.net

Illustrative Molecular Docking Results of a Sulfonamide Derivative with a Protein Target
Protein TargetBinding Energy (kcal/mol)Key Interacting Residues
Carbonic Anhydrase II-7.5His94, His96, Thr199
JAK3 Kinase-9.2Leu828, Gly829, Val884
Ligand-Protein Binding Modes and Interactions

This area of research uses molecular docking simulations to predict how a ligand, such as this compound, might physically bind to a protein target. The process involves placing the ligand into the binding site of a protein and evaluating the most likely conformation, or "pose."

Detailed Research Findings: Currently, there are no specific studies detailing the ligand-protein binding modes for this compound. A hypothetical study would involve:

Target Identification: Selecting a protein of interest (e.g., an enzyme or receptor implicated in a disease).

Docking Simulation: Using software to predict the binding pose.

Interaction Analysis: Examining the non-covalent interactions that stabilize the complex. These typically include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the sulfonamide group (-SO₂NH₂) is a known pharmacophore capable of forming strong hydrogen bonds, while the dichlorothiophene ring could engage in hydrophobic and halogen-bond interactions. nih.govresearchgate.net

Considering multiple docking solutions can significantly improve the success rate of predicting the experimentally observed binding mode. sigmaaldrich.com

DNA Minor Groove Binding Assessment

Certain molecules, particularly those with a crescent shape and positive charge, can bind non-covalently to the minor groove of DNA, potentially interfering with DNA replication or transcription.

Detailed Research Findings: There is no published research assessing the binding of this compound to the DNA minor groove. An evaluation would typically involve:

Molecular Docking: Simulating the interaction of the compound with a model of a DNA double helix, often focusing on AT-rich regions where the minor groove is narrower.

Shape and Electrostatic Complementarity: Analyzing how well the shape and charge distribution of the molecule fit within the DNA groove. Thiophene-based compounds have been studied for their DNA minor groove binding capabilities, suggesting that the core structure of this compound could be relevant.

Molecular Dynamics (MD) Simulations for Ligand-Target Stability

MD simulations provide insights into the dynamic behavior of a ligand-target complex over time, offering a more realistic view than static docking poses. These simulations calculate the atomic movements based on classical mechanics.

Detailed Research Findings: No MD simulation studies have been published specifically for complexes involving this compound. If such a study were performed, it would analyze:

Root Mean Square Deviation (RMSD): To assess the stability of the protein backbone and the ligand's position in the binding site. A stable RMSD suggests a stable binding complex. nih.gov

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible or rigid upon ligand binding. nih.gov

Hydrogen Bond Analysis: To track the persistence of key hydrogen bonds throughout the simulation, confirming the stability of crucial interactions.

Binding Free Energy Calculations (e.g., MM/GBSA, MM/PBSA)

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are popular methods for estimating the binding free energy of a ligand to a biological macromolecule. lu.se These calculations are typically performed on snapshots from an MD simulation to provide a more accurate estimation of binding affinity than docking scores alone. nih.govrsc.org

Detailed Research Findings: Specific MM/GBSA or MM/PBSA calculations for this compound are not available in the literature. A typical workflow would involve:

Running an MD simulation of the protein-ligand complex.

Calculating the various energy components (van der Waals, electrostatic, polar and non-polar solvation energies) for the complex, the protein, and the ligand individually.

These methods are valuable for ranking different ligands or binding poses but are generally considered less accurate for predicting absolute binding affinities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govmdpi.comfrontiersin.org Cheminformatics involves the use of computational tools to analyze chemical data.

Detailed Research Findings: No QSAR models or specific cheminformatics studies have been developed for this compound. A QSAR study would require a dataset of structurally similar compounds with measured biological activity against a specific target. The process includes:

Descriptor Calculation: Quantifying various physicochemical properties (e.g., molecular weight, logP, electronic properties) for each molecule in the series.

Model Building: Using statistical methods to build an equation that correlates the descriptors with the activity.

Model Validation: Testing the model's ability to predict the activity of compounds not used in its creation.

Such a model, if developed, could be used to predict the activity of new, unsynthesized derivatives of dichlorothiophene sulfonamide and guide the design of more potent compounds. frontiersin.org

Investigation of Molecular Mechanisms and Biological Targets in Preclinical Research

Structure-Activity Relationship (SAR) Studies of 3,4-Dichlorothiophene-2-sulfonamide Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of this compound, these studies have been instrumental in elucidating the key structural features required for potent and selective enzyme inhibition.

Impact of Substituents on Target Affinity and Potency

The affinity and potency of this compound derivatives are significantly influenced by the nature and position of substituents on the thiophene (B33073) ring and the sulfonamide group. Research has demonstrated that the introduction of various moieties can modulate the inhibitory activity against different enzyme isoforms.

For instance, in the context of carbonic anhydrase (CA) inhibition, the addition of substituted aryl-1,2,3-triazolyl moieties to a thiophene-2-sulfonamide (B153586) scaffold resulted in highly effective inhibitors of human (h) CA isoforms. nih.gov While these derivatives showed moderate to weak inhibition of hCA I, they were potent, low-nanomolar inhibitors of hCA II. nih.gov The inhibitory activity against the tumor-associated isoforms hCA IX and hCA XII was also significant, with inhibition constants (KIs) in the nanomolar range. nih.gov

X-ray crystallography studies of adducts with hCA II revealed that the high affinity is due to favorable, mainly hydrophobic interactions between the sulfonamide scaffold and the enzyme's active site, in addition to the coordination of the sulfamoyl moiety with the zinc ion. nih.gov The orientation of the substituent "tails" within the active site varied, with a naphthyltriazolyl moiety orienting towards the hydrophobic half and a 3-cyanophenyl group pointing towards the hydrophilic half, highlighting the importance of substituent choice in directing interactions within the active site. nih.gov

Similarly, studies on other classes of sulfonamides have shown that specific substitutions can lead to isoform-selective inhibition. For example, certain benzenesulfonamide (B165840) derivatives incorporating pyrazole- and pyridazinecarboxamides have demonstrated selectivity for hCA I, II, IX, or XII. nih.gov The presence of bulky groups and specific substitution patterns, such as a 5-chloro-2-hydroxyphenyl group, were found to be beneficial for inhibitory activity against certain isoforms. nih.gov

The following table summarizes the impact of different substituents on the inhibitory activity of thiophene-2-sulfonamide derivatives against various carbonic anhydrase isoforms.

Derivative TypeSubstituentTarget IsoformInhibition Constant (KI)Reference
5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamidesAryl-1,2,3-triazolyl moietieshCA I224-7544 nM nih.gov
hCA II2.2-7.7 nM nih.gov
hCA IX5.4-811 nM nih.gov
hCA XII3.4-239 nM nih.gov
N-{2-[4-(aminosulfonyl)phenyl]ethyl} substituted phenyl-1H-pyrazole carboxamides5-chloro-2-hydroxyphenylhCA XII61.3-432.8 nM nih.gov
2-hydroxy-3,5-dimethylphenylhCA XII61.3-432.8 nM nih.gov

Role of the Sulfonamide Linker in Biological Activity

The sulfonamide group (-SO₂NH₂) is a critical pharmacophore in a wide range of therapeutic agents and plays a pivotal role in the biological activity of this compound derivatives. openaccesspub.orgnih.gov This functional group is a key zinc-binding group in metalloenzyme inhibitors, particularly carbonic anhydrase inhibitors. unifi.it

The primary mechanism of action for sulfonamide-based carbonic anhydrase inhibitors involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located in the active site of the enzyme. nih.gov This interaction is fundamental to the inhibitory process. The geometry and electronic properties of the sulfonamide linker are crucial for establishing this strong coordination bond.

In the broader context of medicinal chemistry, the sulfonamide linker is recognized for its versatility. openaccesspub.org Depending on the substituents attached to the sulfonamide nitrogen and the aromatic ring, sulfonamide-containing compounds can exhibit a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer effects. openaccesspub.orgnih.govnih.gov This versatility underscores the importance of the sulfonamide group as a scaffold for drug design.

Enzyme Inhibition Profiling and Mechanisms

The biological effects of this compound and its derivatives are primarily mediated through the inhibition of specific enzymes. Understanding the inhibition profiles and the underlying mechanisms is essential for characterizing their therapeutic potential and for the rational design of more potent and selective inhibitors.

Carbonic Anhydrase (CA) Isozyme Inhibition (e.g., hCA I, hCA II, bCA IV)

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govnih.gov There are at least 16 different α-CA isoforms in humans, and their inhibition has been a successful strategy for the treatment of various conditions, including glaucoma and diuresis. nih.gov

Thiophene-2-sulfonamide derivatives have been extensively studied as inhibitors of various CA isozymes, including the cytosolic isoforms hCA I and hCA II, and the bovine isoform bCA IV. nih.govnih.govnih.gov The inhibitory potency of these compounds varies significantly depending on the specific isoform and the substitution pattern of the thiophene ring.

For example, a series of 5-substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides were found to be highly potent inhibitors of hCA II, with KIs in the low nanomolar range, while showing weaker inhibition against hCA I. nih.gov The inhibition of bovine carbonic anhydrase II (bCA II) has also been reported for derivatives of sulfa drugs, with a significant increase in inhibitory activity observed upon substitution with a 2,4-dichloro-1,3,5-triazine (B113473) moiety. nih.govnih.gov

The following table presents the inhibitory activity of selected sulfonamide derivatives against different carbonic anhydrase isozymes.

Compound TypeIsozymeInhibition (IC₅₀/KI)Reference
5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamideshCA I224-7544 nM (KI) nih.gov
hCA II2.2-7.7 nM (KI) nih.gov
2,4-dichloro-1,3,5-triazine derivatives of sulfa drugsbCA II1.49-24.9 µM (IC₅₀) nih.gov
Aromatic sulfonamides (I-1, I-2, I-3)hCA I58-740 nM (IC₅₀) nih.govresearchgate.net
hCA II58-740 nM (IC₅₀) nih.govresearchgate.net
hCA IV58-740 nM (IC₅₀) nih.govresearchgate.net

Achieving isoform-selective inhibition is a major goal in the development of carbonic anhydrase inhibitors to minimize off-target effects. nih.gov The subtle variations in the active site residues among the different CA isoforms provide an opportunity for the design of selective inhibitors. nih.gov

SAR studies have shown that modifying the "tail" of the sulfonamide inhibitor can significantly impact its selectivity. For instance, the "tail approach" in drug design has been used to develop benzenesulfonamide-based inhibitors with improved selectivity for certain CA isoforms implicated in glaucoma. nih.gov By designing molecules with three "tails," researchers have been able to better exploit the amino acid differences at the rim of the active site, leading to enhanced isoform selectivity. nih.gov

In the case of thiophene-2-sulfonamide derivatives, the orientation of the substituents within the active site, as revealed by X-ray crystallography, provides a structural basis for their observed selectivity. nih.gov The ability of different tails to interact favorably with either the hydrophobic or hydrophilic regions of the active site can be harnessed to design inhibitors that preferentially bind to one isoform over another.

Trypanosomal Cysteine Protease (Cruzain) Inhibition for Antiparasitic Research

Cruzain, the major cysteine protease of the parasite Trypanosoma cruzi, is a validated drug target for the treatment of Chagas disease. nih.govrjeid.com Inhibition of cruzain has been shown to be a promising therapeutic strategy against this neglected tropical disease. nih.gov

Computational studies have explored the potential of dichlorothiophene-2-sulfonamide derivatives as inhibitors of cruzain. researchgate.net Through fragment-based growing, molecular docking, and molecular dynamics simulations, new potent cruzain inhibitors have been proposed based on the dichlorothiophene-2-sulfonamide scaffold. researchgate.net These in silico studies suggest that the proposed compounds exhibit stable binding to the enzyme's active site. researchgate.net

While experimental data on the direct inhibition of cruzain by this compound is limited in the provided search results, the broader class of thiophene derivatives and related compounds have been investigated as cruzain inhibitors. For example, thiosemicarbazone derivatives have been identified as lead compounds against cruzain. bohrium.com These findings suggest that the thiophene scaffold could be a valuable starting point for the development of novel anti-chagasic agents targeting cruzain.

Mechanism-Based Studies

No mechanism-based studies detailing the specific molecular interactions and pathways affected by this compound are available in the reviewed literature. General mechanisms for sulfonamides, such as the inhibition of folic acid synthesis in bacteria, are well-documented but cannot be specifically attributed to this compound without dedicated research. drugbank.commerckmanuals.com

Aldose Reductase (AR) Inhibition in Diabetic Complication Research

There is no published research specifically investigating the inhibitory activity of this compound against aldose reductase (AR). The role of AR in diabetic complications has led to the investigation of numerous inhibitors, but this specific compound does not appear among them in the available literature. semanticscholar.orgnih.govunits.it

Human Serum Paraoxonase-1 (hPON1) Inhibition and Antioxidant Enzyme Research

No specific data exists in the public domain regarding the inhibitory effects of this compound on Human Serum Paraoxonase-1 (hPON1). While other sulfonamides have been studied for their interaction with hPON1, these findings are not specific to the 3,4-dichloro isomer. nih.govajol.infonih.gov

Other Enzyme Systems Under Investigation

A comprehensive search did not yield any studies investigating the effects of this compound on other specific enzyme systems. Research on related sulfonamide-containing molecules shows inhibition of enzymes like carbonic anhydrases and acetylcholinesterase, but these cannot be extrapolated to the compound . nih.gov

Interactions with Nucleic Acids and Proteins

General principles of sulfonamide interactions with proteins and the binding of halogenated compounds to nucleic acids are established. nih.govnih.gov However, there are no specific studies that characterize the binding affinity, mode of interaction, or preference of this compound for any particular protein or nucleic acid sequence.

DNA Binding Mechanisms (e.g., Minor Groove Binding)

There is no available research that describes the DNA binding mechanisms of this compound, including potential minor groove binding. The study of DNA minor groove binders is a significant field in medicinal chemistry, with many heterocyclic compounds being investigated, but this specific molecule is not among those with published data. nih.govbeilstein-journals.orgnih.gov

Modulatory Effects on Key Regulatory Proteins

The biological activity of this compound and its derivatives has been investigated in relation to several key regulatory proteins that are crucial in cell signaling pathways, including those involved in apoptosis and inflammation.

Caspase-3: Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis). Caspase-3 is a key executioner caspase, activated by both extrinsic and intrinsic apoptosis pathways. nih.gov Research on related compounds has shown that activation of caspase-3 is a downstream event following mitochondrial damage, leading to the final stages of apoptosis. nih.gov For instance, the herbicide 2,4-dichlorophenoxyacetic acid has been shown to induce apoptosis in human lymphocytes through a mechanism that involves the activation of caspase-9 and subsequently caspase-3. nih.gov Similarly, sulforaphane (B1684495) has been observed to induce apoptosis in p53-deficient colon cancer cells through the activation of caspases-3, -7, and -9. nih.gov

NF-κB (Nuclear Factor-kappa B): NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. It is a critical mediator of inflammatory responses. While direct studies on this compound's effect on NF-κB are not extensively detailed in the provided context, the broader class of sulfonamides has been implicated in pathways that can influence inflammatory processes.

p53: The p53 protein is a tumor suppressor that plays a critical role in regulating the cell cycle and inducing apoptosis. In cancer cells with wild-type p53, activation of p53 can lead to cell cycle arrest and apoptosis. nih.gov Some small molecules have been developed to inhibit the interaction between p53 and its negative regulator, MDM2, thereby restoring p53 function. nih.gov For example, a spiro-oxindole derivative has been shown to inhibit the Mdm2-p53 interaction, leading to the upregulation of p53-dependent pro-apoptotic proteins. nih.gov In contrast, some compounds can induce apoptosis in a p53-independent manner, as seen with sulforaphane in p53-deficient SW480 cells. nih.gov

PPARγ (Peroxisome Proliferator-Activated Receptor-gamma): PPARs are ligand-activated transcription factors that regulate lipid and glucose metabolism. nih.govmdpi.com PPARγ is a key regulator of adipogenesis, insulin (B600854) sensitivity, and inflammation. mdpi.com Both agonists and antagonists of PPARs have been developed for various therapeutic applications. nih.gov Some sulfonimide and amide derivatives have been identified as PPARα antagonists, demonstrating antiproliferative effects in cancer cell models. nih.gov For instance, compound 2b, a sulfonamide derivative, was found to inhibit PPARα activity and, to a lesser extent, PPARγ activity. nih.gov The development of partial PPARγ agonists is also an area of interest to potentially mitigate side effects associated with full agonists. nih.gov

Preclinical in vitro Cellular Studies

The preclinical evaluation of this compound and related compounds in vitro has focused on their effects on cancer cell lines, including their ability to inhibit cell growth, induce programmed cell death, and modulate the cell cycle.

Cellular Antiproliferative Effects in Research Cell Lines

A number of studies have demonstrated the antiproliferative activity of sulfonamide derivatives against various cancer cell lines. For example, a series of sulfanilamide-1,2,3-triazole hybrids exhibited moderate to potent activity against human gastric cancer (MGC-803), human breast cancer (MCF-7), and human prostate cancer (PC-3) cell lines. nih.gov Among these, compound 11f showed the most potent inhibitory effect against PC-3 cells. nih.gov Similarly, 2-thiouracil-5-sulfonamide derivatives have shown promising anticancer activity against ovarian (A-2780), colon (HT-29), breast (MCF-7), and liver (HepG2) cancer cell lines. nih.gov

Compound ClassCell Lines TestedObserved Effect
Sulfanilamide-1,2,3-triazole hybridsMGC-803, MCF-7, PC-3Moderate to potent antiproliferative activity. nih.gov
2-Thiouracil-5-sulfonamide derivativesA-2780, HT-29, MCF-7, HepG2Promising anticancer activity. nih.gov
Sulfonimide and amide derivativesParaganglioma cell linesRemarkable antiproliferative effects. nih.gov

Investigation of Apoptosis Induction Pathways

The induction of apoptosis is a key mechanism by which many anticancer agents exert their effects. The process of apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of caspases. nih.gov

Research into related sulfonamide compounds has shed light on their pro-apoptotic mechanisms. For instance, the herbicide 2,4-dichlorophenoxyacetic acid was found to induce apoptosis in human lymphocytes by directly affecting the mitochondria, leading to the activation of caspase-9 and subsequent downstream events. nih.gov This process was independent of the Fas death receptor pathway. nih.gov Similarly, certain 2-thiouracil-5-sulfonamide derivatives have been shown to stimulate apoptotic death in various cancer cell lines. nih.gov The fundamental mechanism often involves the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate mitochondrial outer membrane permeabilization and the release of cytochrome c. nih.govarabjchem.org

Cell Cycle Modulation Studies

In addition to inducing apoptosis, some sulfonamide derivatives have been found to modulate the cell cycle, leading to cell growth arrest. The cell cycle is a tightly regulated process, and its disruption can prevent cancer cell proliferation.

For example, a highly active 2-thiouracil-5-sulfonamide derivative, compound 6e, was shown to induce cell growth arrest at different phases of the cell cycle depending on the cancer cell line. It caused G1/S phase arrest in A-2780 cells, S phase arrest in HT-29 and MCF-7 cells, and G2/M phase arrest in HepG2 cells. nih.gov This cell cycle arrest was associated with the enhanced expression of the cell cycle inhibitors p21 and p27. nih.gov This indicates that the antiproliferative effects of these compounds are, at least in part, due to their ability to interfere with the normal progression of the cell cycle.

Chemokine Receptor Modulatory Research

Chemokine receptors are G protein-coupled receptors (GPCRs) that play a significant role in cell migration, a process that is implicated in various physiological and pathological conditions, including inflammation, cancer, and HIV infection. nih.gov The chemokine system is complex, with numerous ligands and receptors, and there is often promiscuity in their interactions. frontiersin.org

These receptors are important drug targets, and research has focused on developing molecules that can modulate their activity. nih.gov This includes the development of allosteric inhibitors and biased ligands, which offer the potential for more specific therapeutic effects. nih.gov For instance, the chemokine receptor CXCR4 and its ligand CXCL12 are involved in cancer progression, and the discovery of a second receptor for CXCL12, CXCR7, has added another layer of complexity to this system. nih.gov The formation of heterodimers between different chemokine receptors can also influence their signaling and trafficking. nih.gov While direct research on this compound's interaction with chemokine receptors is not detailed in the provided context, the broader field of chemokine receptor modulation is an active area of drug discovery. nih.govfrontiersin.org

Future Research Directions and Translational Potential Conceptual

Design and Synthesis of Advanced Dichlorothiophene Sulfonamide Analogs

The future design of analogs based on the 3,4-dichlorothiophene-2-sulfonamide scaffold will focus on creating derivatives with enhanced potency, selectivity, and improved physicochemical properties. Synthetic strategies are evolving to allow for precise structural modifications, enabling a systematic exploration of the structure-activity relationship (SAR).

Key synthetic approaches include:

Classical Nucleophilic Substitution: A foundational method involves the reaction between amino compounds and sulfonyl chlorides in an alkaline medium. ijarsct.co.in This straightforward approach allows for the generation of a diverse library of sulfonamides by varying the amine component. ijarsct.co.in

Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry offers powerful tools like the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govicm.edu.pl This method facilitates the formation of aryl-aryl bonds, allowing for the introduction of complex aromatic and heteroaromatic groups onto the thiophene (B33073) ring or the sulfonamide nitrogen, which can significantly influence biological activity. icm.edu.pl

Multi-component Reactions: Designing efficient synthetic routes that build molecular complexity in a single step is a key goal. The development of one-pot procedures, such as those starting from sulfanilamide (B372717) and chloroacetyl chloride to create reactive intermediates for further elaboration, streamlines the synthesis of complex derivatives. nih.gov

Modification of the Sulfonamide Moiety: Research has shown that introducing lipophilic substituents on the sulfonamide group can significantly increase cytotoxic activity in certain cancer cell lines. nih.gov Future work will likely explore a wide range of substituents at this position to optimize activity and target engagement.

The synthesis of new analogs is not merely an academic exercise; it is a hypothesis-driven process. For instance, a study involving phenoxythiophene sulfonamides synthesized 18 distinct analogs to systematically probe how structural changes impact the inhibition of a specific enzyme, bacterial β-glucuronidase. google.com This iterative cycle of design, synthesis, and biological testing is fundamental to advancing the therapeutic potential of this class of compounds.

Table 1: Examples of Synthetic Strategies for Thiophene Sulfonamide Analogs

Synthetic Strategy Description Key Reactants Catalyst/Conditions Reference
Suzuki-Miyaura Coupling Forms new C-C bonds to attach aryl or heteroaryl groups. Thiophene-boronic acid, Aryl halide Palladium catalyst, Base nih.gov
Nucleophilic Substitution Reaction of an amine with a sulfonyl chloride to form the sulfonamide bond. Amine, Sulfonyl chloride Base (e.g., Na2CO3, Pyridine) ijarsct.co.inekb.eg
Two-Step Synthesis Formation of a reactive intermediate followed by reaction with a second scaffold. Sulfanilamide, Chloroacetyl chloride, Coumarin derivatives K2CO3, KI, DMF nih.gov
Oxidative Coupling Formation of sulfonamides from thiols or other sulfur-containing precursors. Thiols, Amines Oxidizing agent (e.g., NCS, NaOCl) researchgate.net

Development of Novel Assay Systems for Target Identification

Identifying the specific molecular targets of this compound analogs is critical to understanding their mechanism of action and optimizing their therapeutic profile. This requires the development and implementation of a diverse range of biochemical and cell-based assays. biocompare.com

Future research will move beyond simple cell viability screens to more sophisticated systems:

Target-Specific Biochemical Assays: For known targets like carbonic anhydrases or kinases, enzymatic assays that measure the direct inhibition of protein activity are essential. These assays, often run in high-throughput formats, determine key parameters like the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), providing a quantitative measure of potency. google.comnih.gov

Cell-Based Mechanistic Assays: To understand how a compound affects cellular pathways, a variety of assays can be employed. For example, to investigate if a compound induces programmed cell death (apoptosis), researchers can use a Caspase-3/7 assay to measure the activity of key executioner caspases. mdpi.com Similarly, the JC-1 assay can be used to assess changes in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. mdpi.com

Receptor-Based Assays: For targets such as G-protein coupled receptors or ion channels, specialized cell lines can be engineered to express the target of interest. acs.org For instance, a human astrocytoma cell line was stably transfected to express specific P2X receptor subtypes. The activity of test compounds was then measured by quantifying the influx of calcium ions (Ca²⁺) using a fluorescent dye, providing a direct readout of receptor inhibition. acs.org

Phenotypic Screening Assays: These assays measure a compound's effect on a cellular phenotype without a preconceived target. For example, biofilm inhibition assays are used to identify compounds that can disrupt the formation of bacterial biofilms, a key virulence factor. researchgate.net Similarly, anti-migration assays are used to evaluate the potential of compounds to inhibit cancer cell metastasis. nih.gov

Table 2: Advanced Assay Systems for Evaluating Thiophene Sulfonamide Derivatives

Assay Type Purpose Example Measurement Potential Application Reference
Caspase-3/7 Assay Detects activation of apoptosis. Luminescence/Fluorescence signal from cleaved caspase substrate. Anticancer drug discovery. mdpi.com
JC-1 Assay Measures mitochondrial membrane potential. Shift in fluorescence from red to green upon membrane depolarization. Investigating mechanism of cell death. mdpi.com
Engineered Cell Line Assay Measures activity against a specific, expressed receptor. Calcium influx measured by a fluorescent dye (Fura-2 AM). Target validation, screening for receptor antagonists. acs.org
MTT Assay Assesses cell viability and proliferation. Colorimetric measurement of mitochondrial reductase activity. Cytotoxicity screening. researchgate.net
Biofilm Inhibition Assay Quantifies the disruption of microbial biofilm formation. Crystal violet staining of adherent biomass. Antimicrobial drug discovery. researchgate.net

Advanced Computational Modeling for Lead Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process, enabling the rational design and optimization of lead compounds like this compound. nih.govmdpi.com These in silico methods provide insights into ligand-protein interactions at the molecular level, helping to prioritize which analogs to synthesize and test.

Key computational techniques include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov By calculating a "docking score" or binding energy, it helps to estimate the binding affinity. nih.govsemanticscholar.org For example, docking studies of various thiophene sulfonamides against the enzyme carbonic anhydrase have revealed binding affinities ranging from -6.8 to -8.2 kcal/mol, suggesting favorable interactions. nih.govsemanticscholar.org

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations predict the dynamic behavior of the ligand-receptor complex over time. nih.gov These simulations can confirm the stability of predicted binding poses and reveal key intermolecular interactions, such as hydrogen bonds and π–π stacking, that contribute to binding affinity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of novel, unsynthesized analogs, guiding the design of more potent compounds.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. This "pharmacophore" can then be used as a template to search large compound libraries for new molecules with the potential to bind to the target.

Machine Learning and AI: The use of machine learning algorithms to build predictive models is a rapidly advancing area. nih.gov For instance, AI-driven tools like AlphaFold 2 can now predict the 3D structure of almost any protein from its amino acid sequence with remarkable accuracy, providing the crucial structural information needed for structure-based drug design, even when an experimentally determined structure is unavailable. mdpi.com

Table 3: Computational Docking Scores of Sulfonamide Derivatives Against Various Targets

Compound Class Target Protein Docking Score Range (kcal/mol) Computational Method Reference
Thiophene Sulfonamide Derivatives Enoyl acyl carrier protein reductase (2NSD) -6 to -12 Molecular Docking nih.gov
N-substituted Sulfonamides Carbonic Anhydrase (1AZM) -6.8 to -8.2 Molecular Docking nih.govsemanticscholar.org
Thiophene Analogues SARS-CoV-2 Main Protease -25.18 to -81.42 Molecular Docking gyanvihar.org

Exploration of New Biological Targets and Pathways

While much research on sulfonamides has focused on established targets like carbonic anhydrase, the structural versatility of the dichlorothiophene sulfonamide scaffold suggests it may have activity against a wide range of other biological targets and pathways. nih.govnih.gov A key future direction is to systematically explore these new therapeutic opportunities.

Promising areas for exploration include:

Oncology: Beyond carbonic anhydrase inhibition, thiophene-based compounds have shown potential as inhibitors of histone deacetylases (HDACs), which are validated targets for cancer therapy. nih.gov Other studies have demonstrated the cytotoxic activity of thiophene derivatives against various cancer cell lines, including leukemia, breast, colon, and melanoma, through mechanisms that involve the induction of apoptosis. nih.govmdpi.comnih.gov

Infectious Diseases: The thiophene sulfonamide scaffold is a promising starting point for developing novel antimicrobial agents. Specific targets in pathogens have been identified, such as lanosterol (B1674476) 14α-demethylase in fungi, DprE1 in Mycobacterium tuberculosis, and bacterial β-glucuronidase. google.comresearchgate.net Additionally, antiviral activity against HIV-1, human cytomegalovirus (CMV), and varicella zoster virus (VZV) has been reported for some analogs. nih.gov

Neurological and Inflammatory Disorders: The utility of sulfonamide derivatives extends to non-cancer and non-infectious diseases. Certain analogs have been investigated as potentiators of glutamate (B1630785) receptor function for potential use in treating psychiatric and neurological disorders. google.com More recently, P2X receptors, which are involved in pain and inflammation, have emerged as a promising target class for sulfonamide-based inhibitors. acs.org

Ophthalmology: Aromatic sulfonamides are well-established as carbonic anhydrase inhibitors for the treatment of elevated intraocular pressure in glaucoma. google.com Further optimization of thiophene-based analogs could lead to new topical agents with improved efficacy or side-effect profiles. google.com

Patent Landscape and Novel Intellectual Property Generation from a Research Standpoint

Translating laboratory discoveries into clinical candidates requires a robust intellectual property (IP) strategy. From a research standpoint, the goal is to generate novel compositions of matter, methods of use, and synthetic processes that are patentable. The patent landscape for thiophene sulfonamides indicates a history of successful IP generation across various therapeutic areas.

Key considerations for generating novel IP include:

Composition of Matter Patents: These patents protect the chemical structure of a novel molecule itself. The primary focus of a research program would be to design and synthesize advanced analogs of this compound that are structurally distinct from existing compounds (i.e., possess novelty and an inventive step). Examples from the broader field include patents for phenoxy thiophene sulfonamides as glucuronidase inhibitors (US9617239B2) and thieno[2,3-b]thiopyran-2-sulfonamides as carbonic anhydrase inhibitors (US4797413A). google.comgoogle.com

Method of Use Patents: Even if a compound is known, a new use for it can be patented. As research uncovers new biological targets and pathways for dichlorothiophene sulfonamide analogs, each new therapeutic application—such as treating a specific type of cancer, a particular bacterial infection, or an inflammatory condition—represents a potential method of use patent. A patent for sulfonamide derivatives for treating psychiatric disorders by potentiating glutamate receptors is an example of this type of IP. google.com

Novel Formulations and Synthetic Processes: Innovations in how a compound is delivered or synthesized can also be patented. Developing a novel, more efficient, or scalable synthetic route for a class of thiophene sulfonamides could be a source of valuable intellectual property. Similarly, creating a specific formulation, such as a topical preparation for ocular delivery, can also be protected. google.com

A proactive approach to IP involves conducting freedom-to-operate analyses to ensure a new research direction does not infringe on existing patents, while simultaneously identifying "white space" where new inventions can be protected. This strategic alignment of research and IP generation is fundamental to attracting investment and enabling the long-term development of new therapies based on the this compound scaffold.

Q & A

Q. What mechanistic insights explain the dual antimicrobial and anti-inflammatory activity of this compound?

  • Methodology :
  • Transcriptomic profiling : RNA-seq of treated bacterial/host cells to identify pathways (e.g., NF-κB inhibition) .
  • Reactive oxygen species (ROS) assays : Correlate antimicrobial activity with oxidative stress induction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.